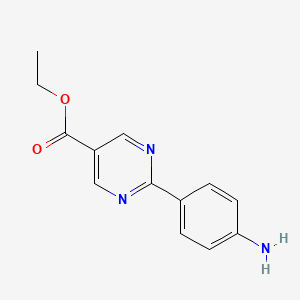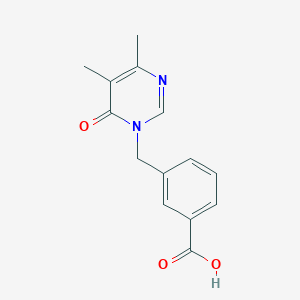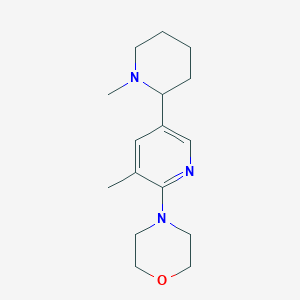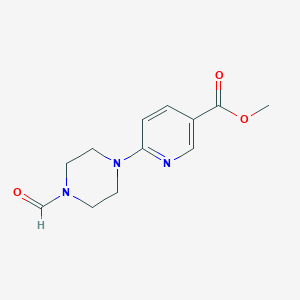
Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, which is further connected to a methyl acetate group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the triazole ring. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, can also be employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the triazole ring can produce a dihydrotriazole compound .
Aplicaciones Científicas De Investigación
Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: It has potential as a lead compound for the development of new drugs, particularly antifungal and antibacterial agents.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial and antifungal effects. The methoxyphenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thioacetate: This compound also contains a methoxyphenyl group but has a quinazolinone ring instead of a triazole ring.
Methyl 3-methoxyphenylacetate: This compound lacks the triazole ring and has a simpler structure.
Uniqueness
Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the triazole ring, which imparts distinct biological activities. The combination of the methoxyphenyl group and the triazole ring enhances its antimicrobial and antifungal properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
methyl 2-[3-(3-methoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-5-3-4-9(6-10)12-13-8-15(14-12)7-11(16)18-2/h3-6,8H,7H2,1-2H3 |
Clave InChI |
AYIHUZSPMQEIIP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NN(C=N2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride](/img/structure/B11798991.png)


![3-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B11799012.png)





![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)

